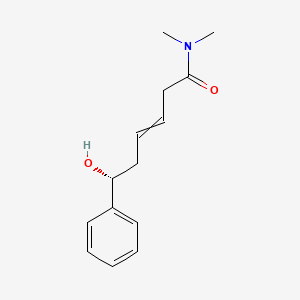
1-carbamimidoyl-1-(3-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-carbamimidoyl-1-(3-methylphenyl)thiourea is an organosulfur compound with a unique structure that has garnered interest in various fields of scientific research. This compound is part of the thiourea family, known for its diverse applications in organic synthesis, pharmaceuticals, and material sciences.
准备方法
Synthetic Routes and Reaction Conditions
1-carbamimidoyl-1-(3-methylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base. This method is environmentally friendly and yields high purity products . Another method includes the reaction of anilines with thiophosgene, although this approach is less favored due to the toxic nature of thiophosgene .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of primary amines and carbon disulfide in water, utilizing solar thermal energy to drive the reaction. This green synthesis method is operationally simple and yields high amounts of the desired product .
化学反应分析
Types of Reactions
1-carbamimidoyl-1-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield amines and other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioureas .
科学研究应用
1-carbamimidoyl-1-(3-methylphenyl)thiourea has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-carbamimidoyl-1-(3-methylphenyl)thiourea involves its interaction with various molecular targets. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can disrupt metabolic pathways in microorganisms, leading to their death .
相似化合物的比较
Similar Compounds
1,3-bis(3,4-dichlorophenyl)thiourea: Known for its antimicrobial properties.
1-(N-4(benzyloxy)benzylidenecarbamimidoyl)-3-aryl thiourea: Exhibits antioxidant and antimicrobial activities.
Uniqueness
1-carbamimidoyl-1-(3-methylphenyl)thiourea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a versatile ligand in coordination chemistry and its broad-spectrum biological activities make it a compound of significant interest .
属性
分子式 |
C9H12N4S |
|---|---|
分子量 |
208.29 g/mol |
IUPAC 名称 |
1-carbamimidoyl-1-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C9H12N4S/c1-6-3-2-4-7(5-6)13(8(10)11)9(12)14/h2-5H,1H3,(H3,10,11)(H2,12,14) |
InChI 键 |
YKEIQSSBDKPRLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N(C(=N)N)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)
![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)
![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)
![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)

![[1-(3-chlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12524338.png)
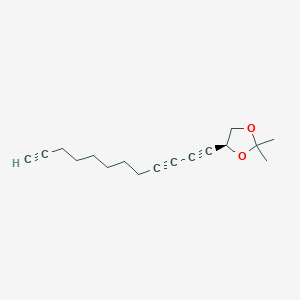
![2,6-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12524342.png)
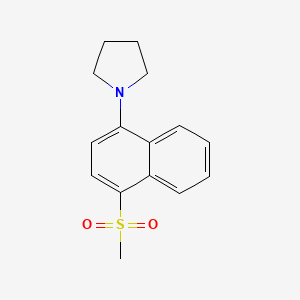
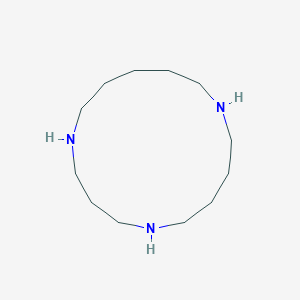
![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)
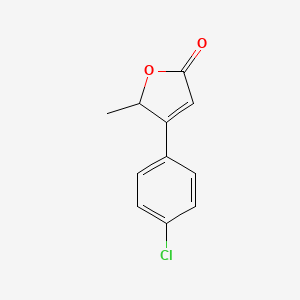
![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)
